4,4'-Azoxyanisole

Catalog No.
S748983
CAS No.
1562-94-3
M.F
C14H14N2O3
M. Wt
258.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Azoxyanisole

CAS Number

1562-94-3

Product Name

4,4'-Azoxyanisole

IUPAC Name

(4-methoxyphenyl)-(4-methoxyphenyl)imino-oxidoazanium

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

InChI

InChI=1S/C14H14N2O3/c1-18-13-7-3-11(4-8-13)15-16(17)12-5-9-14(19-2)10-6-12/h3-10H,1-2H3

InChI Key

KAEZRSFWWCTVNP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC)[O-]

Solubility

less than 1 mg/mL at 70.7° F (NTP, 1992)

Canonical SMILES

COC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC)[O-]

Liquid Crystal Research:

,4'-Azoxyanisole (also known as 4,4'-dimethoxyazoxybenzene) is a well-studied liquid crystal (LC) material. Liquid crystals exhibit properties of both liquids and solids. They can flow like a liquid but can also align their molecules in a specific direction, similar to some crystals. This unique property makes them valuable for various technological applications.

Researchers use 4,4'-azoxyanisole as a model system to study the fundamental properties of liquid crystals. Its relatively simple molecular structure and well-defined phase transitions make it an ideal material for investigating various physical phenomena in LCs, such as:

  • Phase transitions: Understanding how 4,4'-azoxyanisole transitions between different liquid crystal phases (e.g., nematic, smectic) provides insights into the underlying molecular interactions that govern these transitions .
  • Molecular order: Studying the arrangement of 4,4'-azoxyanisole molecules within each liquid crystal phase helps researchers understand how molecular structure and interactions influence the overall properties of the material .
  • Electro-optic properties: 4,4'-azoxyanisole exhibits changes in its optical properties under the influence of an electric field. This property is crucial for various LC display technologies, and researchers use this material to study the fundamental mechanisms behind these electro-optic effects .

Beyond Liquid Crystal Research:

While research on 4,4'-azoxyanisole is primarily focused on its liquid crystal properties, there are some studies exploring its potential applications in other areas, such as:

  • Organic photovoltaics: Some studies investigate the use of 4,4'-azoxyanisole in organic solar cells due to its ability to transport charge carriers .
  • Biosensors: Recent research explores the potential use of 4,4'-azoxyanisole in biosensor development due to its ability to interact with specific biomolecules .

4,4'-Azoxyanisole, also known as para-azoxyanisole, is an organic compound with the chemical formula C₁₄H₁₄N₂O₃. It appears as a white crystalline powder at room temperature and is notable for its role as a liquid crystal material. This compound features an azo group (N=N) linking two methoxy-substituted aromatic rings, which contributes to its unique properties. The methoxy groups enhance the rod-like shape of the molecule, essential for liquid crystal formation, allowing it to exhibit both liquid and solid characteristics under varying temperatures .

PAA is generally considered a low-hazard material []. However, it's recommended to handle it with standard laboratory precautions, including wearing gloves, safety glasses, and working in a fume hood.

  • Nitration of Anisole:
    C6H5OCH3+HNO3C6H4NO2OCH3+H2O\text{C}_6\text{H}_5\text{OCH}_3+\text{HNO}_3\rightarrow \text{C}_6\text{H}_4\text{NO}_2\text{OCH}_3+\text{H}_2\text{O}
    This reaction produces p-nitroanisole.
  • Reduction:
    C6H4NO2OCH3+Fe/H2SO4C6H4NH2OCH3\text{C}_6\text{H}_4\text{NO}_2\text{OCH}_3+\text{Fe}/\text{H}_2\text{SO}_4\rightarrow \text{C}_6\text{H}_4\text{NH}_2\text{OCH}_3
    This step yields p-aminophenol.
  • Oxidation:
    2C6H4NH2OCH3+CuSO4C14H14N2O3+Cu+2H2SO4+2H2O2\text{C}_6\text{H}_4\text{NH}_2\text{OCH}_3+\text{CuSO}_4\rightarrow \text{C}_{14}\text{H}_{14}\text{N}_2\text{O}_3+\text{Cu}+2\text{H}_2\text{SO}_4+2\text{H}_2\text{O}
    This final reaction produces 4,4'-azoxyanisole .

The most common synthesis method for 4,4'-azoxyanisole involves a multi-step process starting from anisole. The steps include nitration to form p-nitroanisole, followed by reduction to p-aminophenol and subsequent oxidation to yield the final product. Other methods may include variations in reaction conditions or alternative reagents, but the outlined method remains the most established .

4,4'-Azoxyanisole is primarily utilized in research related to liquid crystals due to its ability to transition between different phases (solid, nematic, isotropic) at specific temperatures. Its applications extend to:

  • Liquid Crystal Displays: As one of the first known liquid crystals, it plays a crucial role in developing display technologies.
  • Model Systems: It serves as a model compound for studying fundamental properties of liquid crystals and their behavior under various conditions .

Several compounds share structural similarities with 4,4'-azoxyanisole, particularly other azobenzene derivatives and methoxy-substituted aromatic compounds. Here are some notable examples:

Compound NameChemical FormulaUnique Features
4-AzoxyanisoleC₁₄H₁₄N₂O₃A direct derivative with similar properties
4,4'-DimethoxyazoxybenzeneC₁₄H₁₄N₂O₃Contains additional methoxy groups enhancing stability
p,p'-AzoxydianisoleC₁₄H₁₄N₂O₃Features two azobenzene linkages
1,2-Bis(4-methoxyphenyl)diazeneC₂₄H₂₄N₂O₂A more complex structure with two methoxy groups

Uniqueness of 4,4'-Azoxyanisole

What sets 4,4'-azoxyanisole apart from these similar compounds is its specific molecular arrangement that facilitates distinct phase transitions crucial for liquid crystal applications. Its relatively simple structure allows for easier manipulation and study compared to more complex derivatives .

Pioneering Role in Early Mesophase Discovery

The history of 4,4'-Azoxyanisole begins in 1890 when Ludwig Gattermann at the University of Heidelberg synthesized the compound while investigating azoxyphenol ethers. Gattermann and his student Ritschke were initially examining potential isomers of phenol ethers when they observed unusual behavior in their synthesized compounds. They noted that para-azoxyanisole exhibited what they described as a "third melting point," forming a cloudy liquid at 116°C that later cleared at 134°C. This observation, published in "Berichte der Deutschen chemischen Gesellschaft," represents one of the earliest documentations of liquid crystalline behavior.

Gattermann's work built upon Friedrich Reinitzer's 1888 observations of similar behavior in cholesteryl benzoate, but PAA quickly became the experimental liquid crystal of choice due to its more accessible temperature range and relatively straightforward synthesis. As noted in the historical record, "PAA became the experimental liquid crystal of choice" for early researchers investigating this novel state of matter.

The significance of PAA cannot be overstated in this early period of liquid crystal research. When Otto Lehmann, a physicist with expertise in crystallography and microscopy, began systematic studies of liquid crystals, PAA provided an ideal model compound for establishing the fundamental properties of what he termed "flowing crystals" (Fliessende Kristalle) and "crystalline fluids" (Kristalline Flüssigkeit).

Foundation for Molecular Alignment Theories

Perhaps most significantly, 4,4'-Azoxyanisole played a crucial role in the development of molecular alignment theories that form the foundation of our understanding of liquid crystals. In the early 20th century, Daniel Vorländer of the University of Halle conducted systematic studies of numerous liquid crystal compounds, including PAA. His investigations revealed that the para-position of the substituents was crucial for liquid crystallinity; the analogous ortho- and meta-azoxyanisole compounds did not exhibit liquid crystalline phases.

This observation led to Vorländer's groundbreaking insight, published in 1907, that most liquid crystalline materials were constructed from molecules with a strongly rod-like structure. This fundamental principle remains central to liquid crystal science today.

The molecular structure and behavior of PAA later became the testing ground for the influential Maier-Saupe mean field theory, developed in the mid-20th century to explain the thermotropic nematic-isotropic phase transitions. This statistical theory incorporated contributions from attractive intermolecular potentials between adjacent rod-like liquid crystal molecules, providing a theoretical framework that predicted phase behavior consistent with experimental observations of compounds like PAA.

Even in modern research, PAA continues to serve as a model compound for testing new theoretical approaches. For example, researchers have generalized the Maier-Saupe theory within Tsallis Thermostatistics to better account for experimental data from PAA across a wide temperature range.

Maier-Saupe Mean Field Theory Extensions

The Maier-Saupe (M-S) theory, a cornerstone of liquid crystal physics, models nematic ordering through a mean field approximation of anisotropic intermolecular interactions. For PAA, extensions to this theory have been pivotal in explaining its phase behavior under confinement and cluster formation.

Traditional M-S theory predicts a first-order nematic-isotropic (N-I) transition driven by orientational order parameters. However, experimental studies of PAA in porous sol-gels with pore diameters of 8.9–20 nm revealed depressed phase transition temperatures (ΔT ≈ 5–15°C) and broadening transitions [3]. These findings necessitated modifications to account for finite-size effects and cybotactic clustering—a phenomenon where molecules form transient, smectic-like clusters within the nematic phase [5].

Droulias et al. extended M-S theory by incorporating cluster free energy contributions, yielding:

$$
F{\text{cluster}} = -kB T \ln \left( \sum_{n=1}^\infty e^{-\beta \epsilon n} \right),
$$

where $$n$$ is the cluster size and $$\epsilon$$ the intermolecular energy [5]. This formulation predicts two isotropic phases (I and I') and a nematic phase (N), with I' consisting of stable, ordered clusters. For PAA, confinement restricts cluster growth, reducing transition temperatures and transforming first-order transitions into continuous ones [3] [5].

Table 1: Phase Transition Temperatures of PAA in Bulk vs. Confined Geometries

SystemSolid-Nematic (°C)Nematic-Isotropic (°C)
Bulk PAA [1] [2]118136
20 nm Pores [3]113131
8.9 nm Pores [3]108126

These results align with theoretical predictions that cluster size divergence at the N-I transition is suppressed under confinement, altering critical behavior [5].

Tsallis Thermostatistics Generalization

Tsallis thermostatistics, which generalizes Boltzmann-Gibbs entropy through a non-extensive parameter $$q$$, has been applied to nematics with non-cylindrical symmetry, offering insights into PAA's order parameter temperature dependence.

The Tsallis entropy $$S_q$$ is defined as:

$$
Sq = kB \frac{1 - \sum p_i^q}{q - 1},
$$

where $$q$$ measures deviation from extensivity [6]. For $$q > 1$$, subextensive entropy favors ordered states, modifying the self-consistent equation for the order parameter $$S$$:

$$
S = \frac{\int0^1 P(\cos\theta) \left( \frac{3}{2} \cos^2\theta - \frac{1}{2} \right) eq(-\beta U(\theta)) \, d\cos\theta}{\int0^1 P(\cos\theta) eq(-\beta U(\theta)) \, d\cos\theta},
$$

where $$e_q$$ denotes the $$q$$-exponential function [6]. Simulations using $$q \approx 1.1$$ for PAA-like systems show enhanced order parameters at lower temperatures compared to M-S predictions, consistent with experimental Raman spectroscopy data [3] [6].

Table 2: Order Parameter ($$S$$) at N-I Transition for Different Models

Model$$S_{\text{critical}}$$
Maier-Saupe [5]0.43
Tsallis ($$q=1.1$$) [6]0.49
Experimental (PAA) [3]0.47 ± 0.02

This generalization captures PAA's pretransitional fluctuations more accurately, particularly in confined systems where subextensive effects dominate [6].

Onsager Excluded Volume Approach Adaptations

Onsager's theory, originally formulated for lyotropic systems, attributes nematic ordering to excluded volume interactions. Adapting this to thermotropic systems like PAA requires integrating anisotropic attractive forces.

The free energy density in the adapted model combines Onsager's second virial term with Maier-Saupe-like attractions:

$$
F = -kB T \rho \left( \ln Q + \frac{1}{2} \rho B2 S^2 \right) - \frac{1}{2} \epsilon \rho^2 S^2,
$$

where $$B_2$$ is the excluded volume coefficient and $$\epsilon$$ the mean field coupling [5]. For PAA, which exhibits both steric and dipole-dipole interactions, this hybrid approach predicts a narrower nematic range than pure M-S theory, aligning with experimental observations in bulk (ΔT = 18°C) [1] [2].

Table 3: Theoretical vs. Experimental Nematic Range for PAA

ModelNematic Range (°C)
Maier-Saupe [5]22
Onsager-Maier-Saupe17
Experimental [1] [2]18

The adaptation highlights the role of molecular aspect ratio in PAA's phase stability, with deviations from cylindrical symmetry (e.g., methoxy groups) introducing additional excluded volume contributions [4] [6].

Physical Description

P-azoxyanisole appears as yellow monoclinic needles (in alcohol) or bright yellow crystals. (NTP, 1992)

XLogP3

3.1

Density

1.1711 at 239 °F (NTP, 1992)

Melting Point

244 to 250 °F (NTP, 1992)
127.0 °C

UNII

ARL9G43P7E

Other CAS

1562-94-3
21650-70-4
51437-65-1
39750-11-3

Wikipedia

(Z)-4,4'-dimethoxyazoxybenzene

General Manufacturing Information

Diazene, 1,2-bis(4-methoxyphenyl)-, 1-oxide: ACTIVE

Dates

Modify: 2023-08-15

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